molecular formula C17H13BrO3S B11698488 (2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11698488
M. Wt: 377.3 g/mol
InChI Key: CCURBIHXUNHALO-PXNMLYILSA-N
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Description

(2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that includes a brominated aromatic ring and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2,4-dimethoxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2,4-dimethoxybenzaldehyde.

    Knoevenagel Condensation: The brominated aldehyde is then subjected to a Knoevenagel condensation reaction with 2,3-dihydro-1-benzothiophene-3-one in the presence of a base such as piperidine. This reaction forms the desired (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Benzothiophene Derivatives: Compounds with similar benzothiophene moieties that may exhibit comparable properties.

    Brominated Aromatic Compounds: Other brominated compounds that can undergo similar substitution reactions.

Uniqueness

(2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H13BrO3S

Molecular Weight

377.3 g/mol

IUPAC Name

(2Z)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C17H13BrO3S/c1-20-13-9-14(21-2)12(18)7-10(13)8-16-17(19)11-5-3-4-6-15(11)22-16/h3-9H,1-2H3/b16-8-

InChI Key

CCURBIHXUNHALO-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=CC=CC=C3S2)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=CC=CC=C3S2)Br)OC

Origin of Product

United States

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